2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine

pKa basicity salt formation

2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS 1099598-11-4) is a tetra-halogenated pyridine derivative with molecular formula C₆HCl₂F₄N and molecular weight 233.98 g/mol. The compound belongs to the trifluoromethylpyridine (TFMP) class, a structural motif present in over 20 ISO-common-named agrochemicals and several marketed pharmaceuticals.

Molecular Formula C6HCl2F4N
Molecular Weight 233.98 g/mol
CAS No. 1099598-11-4
Cat. No. B1387735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
CAS1099598-11-4
Molecular FormulaC6HCl2F4N
Molecular Weight233.98 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1F)Cl)Cl)C(F)(F)F
InChIInChI=1S/C6HCl2F4N/c7-4-2(6(10,11)12)1-3(9)5(8)13-4/h1H
InChIKeyVVXQCTFINCODIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS 1099598-11-4): Physicochemical Identity and Procurement Baseline


2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS 1099598-11-4) is a tetra-halogenated pyridine derivative with molecular formula C₆HCl₂F₄N and molecular weight 233.98 g/mol . The compound belongs to the trifluoromethylpyridine (TFMP) class, a structural motif present in over 20 ISO-common-named agrochemicals and several marketed pharmaceuticals [1]. It features chlorine atoms at the 2- and 6-positions, a fluorine at the 3-position, and a trifluoromethyl group at the 5-position, yielding four distinct reactive handles for sequential derivatization. Commercially, it is supplied as a solid at 95–98% purity (GC) by multiple vendors including Thermo Scientific, Fluorochem, and Sigma-Aldrich, with storage recommended under inert gas at 2–8 °C .

Why 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine Cannot Be Replaced by Common In-Class Analogs


Halogenated TFMP intermediates are not functionally interchangeable. The position and identity of each halogen substituent on the pyridine ring govern critical parameters—pKa, logP, boiling point, density, and cross-coupling site-selectivity—that directly impact downstream synthetic efficiency and final product purity [1]. The 3-fluoro substituent in the target compound creates an electronic environment distinct from non-fluorinated analogs such as 2,6-dichloro-3-(trifluoromethyl)pyridine, which lacks the ring fluorine and exhibits different basicity (ΔpKa ≈ 1.1 units), higher density (2.008 vs. 1.621 g/cm³), and altered Suzuki-Miyaura regioselectivity . Compared to mono-chloro analogs like 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine, the target compound provides an additional chloro leaving group for iterative functionalization while displaying substantially lower basicity (pKa −5.92 vs. −2.76) . These quantitative differences mean that substituting a close analog in a validated synthetic route may alter reaction kinetics, regiochemical outcomes, or purification requirements.

Quantitative Differentiation Evidence: 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine vs. Closest Analogs


Basicity Comparison: pKa of 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine vs. Mono-Chloro and Non-Fluorinated Analogs

The target compound exhibits a predicted pKa of −5.92 ± 0.10, which is 3.16 log units more acidic (less basic) than the mono-chloro analog 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine (pKa −2.76 ± 0.10) and 1.08 log units more acidic than 2,6-dichloro-3-(trifluoromethyl)pyridine (pKa −4.84 ± 0.10) . This very low basicity indicates that the pyridine nitrogen is strongly deactivated by the combined electron-withdrawing effects of four halogen substituents, including the ortho-chlorines and the ring fluorine. The pKa difference exceeds one log unit relative to the non-fluorinated dichloro analog, meaning the target compound is approximately 12-fold less basic .

pKa basicity salt formation purification

Lipophilicity Differentiation: XLogP3 of 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine vs. Non-Fluorinated and Mono-Chloro Analogs

The target compound has a computed XLogP3-AA of 3.8 (PubChem) and a reported LogP of 3.55 (Chemsrc), indicating moderate-to-high lipophilicity [1]. This compares to XLogP3 3.7 for 2,6-dichloro-3-(trifluoromethyl)pyridine [2] and LogP 2.43–2.89 for the mono-chloro analog 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine . The target compound is approximately 0.1–0.8 log units more lipophilic than the closest dichloro analog and 0.7–1.1 log units more lipophilic than the mono-chloro analog, translating to roughly 5–12× higher octanol-water partition coefficients. The added ring fluorine does not significantly alter overall lipophilicity relative to the non-fluorinated 2,6-dichloro-3-CF₃ analog, but it markedly changes the electronic distribution at the pyridine ring.

LogP lipophilicity partition coefficient bioavailability prediction

Density and Boiling Point Deviation: 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine vs. 2,6-Dichloro-3-(trifluoromethyl)pyridine

The target compound exhibits a predicted density of 1.621 ± 0.06 g/cm³ and a predicted boiling point of 205.3 ± 35.0 °C (atmospheric) . Its closest non-fluorinated analog, 2,6-dichloro-3-(trifluoromethyl)pyridine, has a measured density of 2.008 g/mL at 25 °C and a boiling point of 194–196 °C . Despite having a higher molecular weight (233.98 vs. 215.98 g/mol), the target compound is approximately 19% less dense. The mono-chloro analog 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine has a density of 1.507 g/cm³ and a boiling point of 157.4 °C, making the target compound intermediate in density but significantly higher-boiling . The experimentally observed boiling point of the target compound under reduced pressure is 90 °C at 55.0 mbar .

density boiling point physical properties formulation storage

Suzuki-Miyaura Site-Selectivity: Predicted Impact of the 3-Fluoro Substituent on Regioselective Cross-Coupling

Research by Sharif et al. (2017) demonstrated that 2,6-dichloro-3-(trifluoromethyl)pyridine undergoes Suzuki-Miyaura coupling with 1 equivalent of arylboronic acid with complete site-selectivity for the sterically more hindered 2-position, driven by electronic factors confirmed by DFT calculations [1]. The target compound contains an additional electron-withdrawing fluorine at the 3-position (Hammett σₚ = 0.06 for F, versus σₚ = 0.54 for CF₃), which further polarizes the π-electron density of the pyridine ring [2]. The CF₃ group at C5 exerts a strong electron-withdrawing effect (σₚ = 0.54) that activates C2 and C6 toward oxidative addition, while the 3-fluoro group ortho to C2 adds an additional electronic bias. Based on the established electronic model, the 3-fluoro substituent in the target compound is expected to enhance the electronic differentiation between C2 (activated by both 3-F and 5-CF₃) and C6 (activated primarily by 5-CF₃), potentially offering higher 2- vs. 6-selectivity ratios than the non-fluorinated analog.

Suzuki-Miyaura coupling site-selectivity regioselective functionalization DFT

Commercial Availability and Purity Benchmarking: 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine vs. In-Class Analogs

The target compound is stocked by at least five major chemical suppliers (Thermo Scientific/Acros, Fluorochem, Sigma-Aldrich, Leyan, Santa Cruz Biotechnology) at purities ranging from 95% to 98% (GC), with pack sizes from 250 mg to 25 g . The mono-chloro analog 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine is listed at 99% purity by at least one vendor . The non-fluorinated 2,6-dichloro-3-(trifluoromethyl)pyridine is more widely available due to higher production volumes as a key intermediate for crop-protection products [1]. The target compound's more limited production scale is reflected in its higher unit pricing: approximately £76/250 mg from Fluorochem compared to the non-fluorinated analog, which is available in bulk quantities. Storage requirements (2–8 °C under inert gas) are comparable across all three compounds .

procurement purity vendor comparison supply chain

Recommended Procurement and Application Scenarios for 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine


Iterative Cross-Coupling for Asymmetric 2,6-Diaryl-3-fluoro-5-(trifluoromethyl)pyridine Libraries

When synthesizing asymmetric 2,6-diaryl pyridine libraries for agrochemical or pharmaceutical screening, the target compound's two differentiated chloro leaving groups (C2 activated by both 3-F and 5-CF₃; C6 activated primarily by 5-CF₃) enable sequential, site-selective Suzuki-Miyaura couplings. The electronic model established by Sharif et al. (2017) on the non-fluorinated analog [1] predicts that the first arylation will occur exclusively at C2, leaving C6 available for a second, orthogonal coupling. This built-in regiochemical control avoids the need for protecting group strategies and reduces the step count relative to using symmetric pyridine scaffolds. The 3-fluoro substituent remains intact through both coupling steps, becoming a permanent structural feature of the final compound, which may influence target binding and metabolic stability [2].

Synthesis of Fluorine-Enriched Agrochemical Intermediates Requiring Specific pKa and Lipophilicity Windows

Agrochemical lead optimization programs targeting systemic fungicides or herbicides often require intermediates with LogP in the 3–4 range and very low basicity to avoid protonation-dependent sequestration in plant tissues [1]. The target compound's XLogP3 of 3.8 and pKa of −5.92 place it in a favorable physicochemical window that differs from both the more basic mono-chloro analog (pKa −2.76) and the non-fluorinated 2,6-dichloro analog (pKa −4.84) [2]. The electron-withdrawing power of the fluorine atom (Hammett σₚ 0.06) combined with the CF₃ group (σₚ 0.54) creates a unique electronic profile that can be propagated into downstream active ingredients, potentially conferring enhanced oxidative metabolic stability relative to non-fluorinated counterparts [1]. Over 20 TFMP-containing agrochemicals bearing ISO common names validate the commercial relevance of this structural class [1].

Building Block for Pharmaceutical Kinase Inhibitor and GPCR Modulator Scaffolds Containing a 3-Fluoro-5-CF₃-Pyridine Core

3-Fluoro-substituted pyridines are increasingly employed in medicinal chemistry as bioisosteres and metabolic soft spots. The target compound provides a pre-assembled 2,6-dichloro-3-fluoro-5-(trifluoromethyl)pyridine core that can be sequentially elaborated to generate diverse screening libraries [1]. The fluorine at C3 can engage in orthogonal hydrogen-bonding interactions (C–F···H–X) and influence the conformational preferences of adjacent substituents, while the two chlorine atoms serve as displaceable handles for parallel or sequential diversification. The low pKa (−5.92) ensures the pyridine nitrogen remains unprotonated under physiological pH conditions, which is relevant for target engagement predictions [2]. This scaffold is structurally related to pyridine cores found in patent claims for kinase inhibitors and GPCR modulators .

Methodology Development for Chemoselective Polyhalogenated Pyridine Functionalization

The target compound, bearing four distinct halogen types (two Cl, one F, one CF₃), serves as an ideal model substrate for developing new catalytic methods for chemoselective cross-coupling. The established Suzuki-Miyaura selectivity (C2 > C6) [1] provides a benchmark against which new catalytic systems can be evaluated for their ability to override or reinforce innate electronic bias. The presence of both a C(sp²)–F bond (typically inert under standard cross-coupling conditions) and two C(sp²)–Cl bonds (reactive) enables studies of orthogonal activation strategies, such as nickel-catalyzed fluoride activation versus palladium-catalyzed chloride activation. Successful methodology development on this substrate could be generalized to other polyhalogenated heterocycles of industrial relevance [2].

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